

Spectroscopic Profile of 2,4-Diaminophenol Sulfate: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Diaminophenol Sulfate

Cat. No.: B1318981

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Diaminophenol Sulfate** (CAS No. 74283-34-4), a chemical intermediate with significant applications in the synthesis of dyes. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. The guide includes structured data tables, detailed experimental protocols, and a workflow for its synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2,4-diaminophenol sulfate**. It is important to note that a complete experimental dataset for the sulfate salt is not readily available in the public domain. Therefore, some of the presented data is representative of the free base (2,4-diaminophenol) or closely related compounds under similar conditions, which is duly noted.

Table 1: ¹H NMR Spectral Data of **2,4-Diaminophenol Sulfate**

Chemical Shift (ppm)	Multiplicity	Assignment
6.701	Singlet	Aromatic Proton (H-3)
6.571	Doublet	Aromatic Proton (H-5)
6.405	Doublet	Aromatic Proton (H-6)

Solvent: DMSO-d₆[\[1\]](#)

Table 2: Representative ¹³C NMR Spectral Data of **2,4-Diaminophenol Sulfate**

Chemical Shift (ppm)	Assignment
~145-155	C-OH (C-1)
~130-140	C-NH ₂ (C-2, C-4)
~110-120	Aromatic CH
~100-110	Aromatic CH

Note: This is a predicted spectrum based on typical chemical shifts for aminophenols. Experimental data for the sulfate salt is not readily available.

Table 3: Representative IR Absorption Bands for **2,4-Diaminophenol Sulfate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3500	Strong, Broad	O-H and N-H stretching
3000-3100	Medium	Aromatic C-H stretching
1600-1650	Strong	N-H bending (scissoring)
1500-1585	Strong	C=C aromatic ring stretching
1100-1200	Strong	Asymmetric S=O stretching (sulfate)
~980	Medium	Symmetric S-O stretching (sulfate)
800-850	Strong	Out-of-plane C-H bending

Note: This is a representative spectrum based on the functional groups present and typical sulfate ion absorptions.[\[2\]](#)

Table 4: Representative UV-Vis Spectral Data of 2,4-Diaminophenol in Aqueous Solution

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
~303	Concentration-dependent	Water
~272	Concentration-dependent	Acidic Water

Note: The absorption maximum can be influenced by the pH of the solution. The sulfate salt in aqueous solution would be acidic.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **2,4-diaminophenol sulfate**.

Procedure for ^1H and ^{13}C NMR:

- **Sample Preparation:** Accurately weigh 5-25 mg of **2,4-diaminophenol sulfate** for ^1H NMR, or 50-100 mg for ^{13}C NMR, and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO- d_6 . [4] Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Instrumentation:** The NMR spectra are recorded on a spectrometer operating at a specific frequency for ^1H and ^{13}C nuclei.
- **Data Acquisition:** The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a greater number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2,4-diaminophenol sulfate**.

Procedure using Attenuated Total Reflectance (ATR):

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.[\[5\]](#)
- **Sample Application:** Place a small amount of the powdered **2,4-diaminophenol sulfate** onto the ATR crystal, ensuring complete coverage of the crystal surface.[\[6\]](#)
- **Pressure Application:** Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum by co-adding a number of scans at a specified resolution (e.g., 4 cm^{-1}).
- **Data Processing:** The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of **2,4-diaminophenol sulfate** in solution.

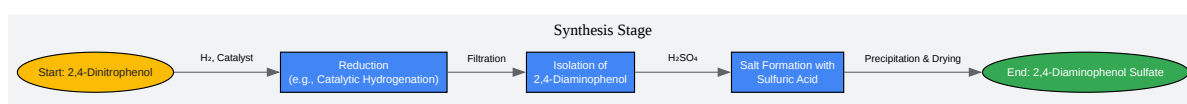
Procedure:

- **Solution Preparation:** Prepare a stock solution of **2,4-diaminophenol sulfate** in a suitable solvent, such as deionized water. Create a series of dilutions to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1 AU).
- **Blank Measurement:** Fill a quartz cuvette with the solvent (e.g., deionized water) and place it in the spectrophotometer to record a baseline or "zero" spectrum.[\[7\]](#)
- **Sample Measurement:** Rinse the cuvette with the sample solution before filling it. Place the sample-filled cuvette in the spectrophotometer and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

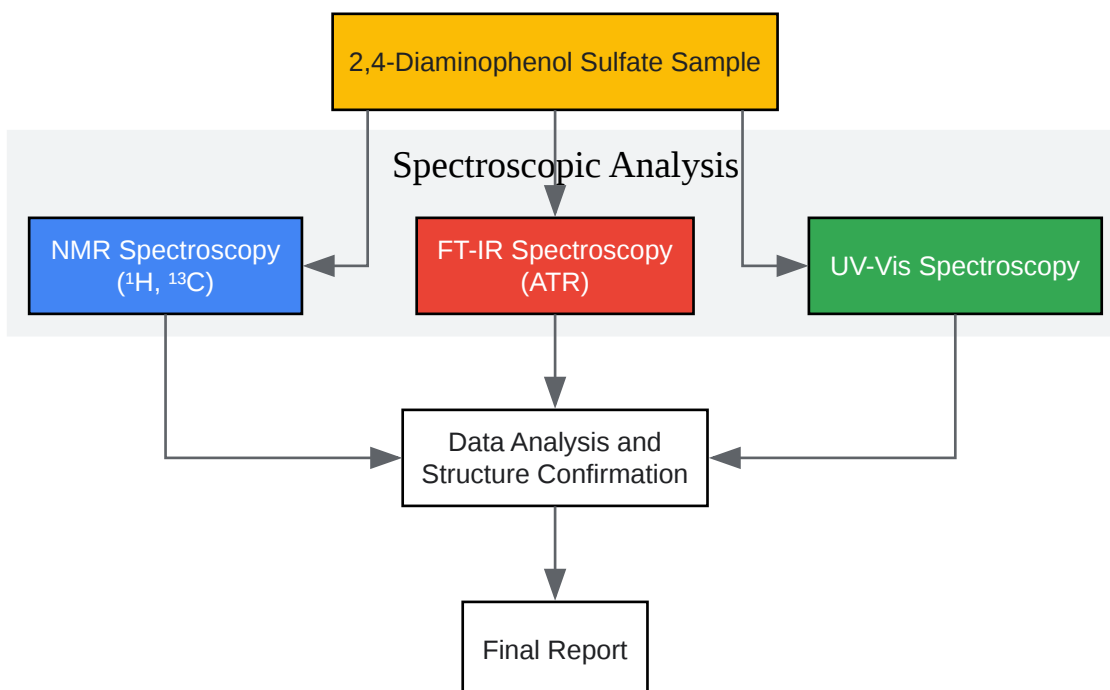
Experimental and Analytical Workflow

The following diagrams illustrate the logical flow from synthesis to spectroscopic characterization of **2,4-diaminophenol sulfate**.



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Caption: Synthesis workflow for **2,4-diaminophenol sulfate**.



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Caption: Spectroscopic characterization workflow.

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